molecular formula C17H23N3O2S B2815431 N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1280886-79-4

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2815431
CAS No.: 1280886-79-4
M. Wt: 333.45
InChI Key: PJXQFKOXAZJHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a diethylamino group, a furan ring, a methylsulfanyl group, and a pyridine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Furan-2-yl Ethylamine Intermediate

      Starting Materials: Furan-2-carboxaldehyde and diethylamine.

      Reaction: The furan-2-carboxaldehyde is reacted with diethylamine in the presence of a reducing agent such as sodium borohydride to form 2-(diethylamino)-2-(furan-2-yl)ethanol.

      Conditions: The reaction is typically carried out in anhydrous ethanol at room temperature.

  • Conversion to the Pyridine Carboxamide

      Starting Materials: 2-(diethylamino)-2-(furan-2-yl)ethanol and 2-(methylsulfanyl)pyridine-3-carboxylic acid.

      Reaction: The intermediate is then reacted with 2-(methylsulfanyl)pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

      Conditions: This reaction is typically carried out in dichloromethane at low temperatures (0-5°C) to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Products: Reduction of the carboxamide group can yield the corresponding amine.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions at the pyridine ring can lead to various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic aqueous solutions at elevated temperatures.

    Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Scientific Research Applications

Chemistry

In organic synthesis, N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology

This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and neurological disorders.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to modulate biological pathways could lead to the development of new therapeutic agents.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The diethylamino group could facilitate binding to biological targets, while the furan and pyridine rings could participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(diethylamino)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[2-(diethylamino)-2-(benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide: Contains a benzofuran ring, which could alter its electronic properties and biological activity.

Uniqueness

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a furan ring and a pyridine carboxamide in the same molecule is relatively rare, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-20(5-2)14(15-9-7-11-22-15)12-19-16(21)13-8-6-10-18-17(13)23-3/h6-11,14H,4-5,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXQFKOXAZJHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CNC(=O)C1=C(N=CC=C1)SC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.